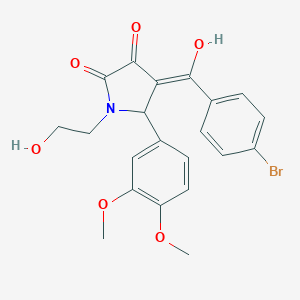
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BB-DHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BB-DHP belongs to the class of pyrrolones and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reactive oxygen species (ROS). 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases, including cancer and inflammatory diseases. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and metastasis, which is the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one also has low toxicity and can be administered orally or intravenously. However, one of the limitations of using 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has significant potential for therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Further studies could also investigate the mechanism of action of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one and its potential use in combination with other drugs for the treatment of various diseases. Additionally, future research could focus on developing new formulations of 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one to improve its solubility and bioavailability.
Méthodes De Synthèse
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction is the most commonly used method for synthesizing 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. This reaction involves the condensation of 3,4-dimethoxybenzaldehyde, 4-bromobenzoyl chloride, and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then hydrolyzed to obtain 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. 4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its anticancer properties. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Propriétés
Nom du produit |
4-(4-bromobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C21H20BrNO6 |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20BrNO6/c1-28-15-8-5-13(11-16(15)29-2)18-17(20(26)21(27)23(18)9-10-24)19(25)12-3-6-14(22)7-4-12/h3-8,11,18,24-25H,9-10H2,1-2H3/b19-17- |
Clé InChI |
AMPJAMZLSQGIJI-ZPHPHTNESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)